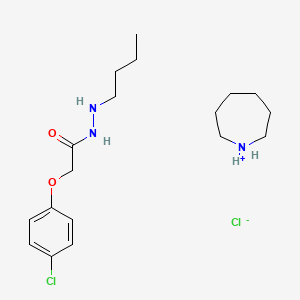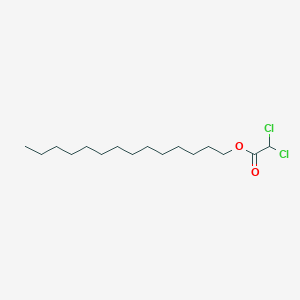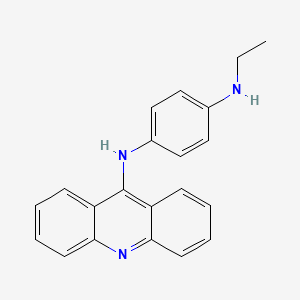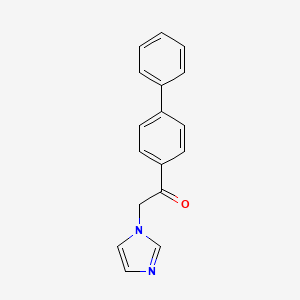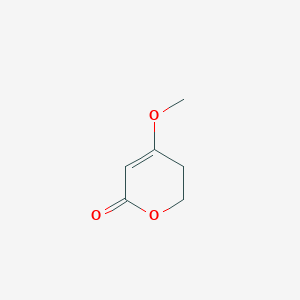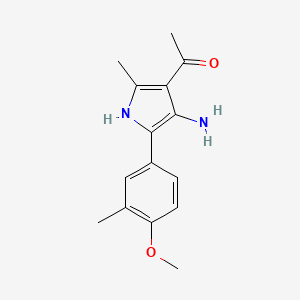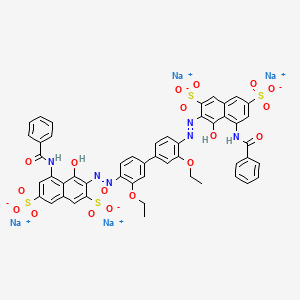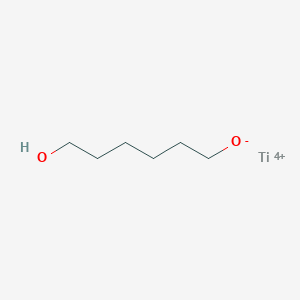
N-(2E)-TCO-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2E)-TCO-L-lysine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of lysine, an essential amino acid, and features a trans-cyclooctene (TCO) moiety. The presence of the TCO group imparts unique reactivity to the molecule, making it valuable for various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2E)-TCO-L-lysine typically involves the modification of L-lysine to introduce the TCO group. One common method involves the use of a TCO precursor, which is reacted with L-lysine under specific conditions to yield the desired product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the efficient formation of the TCO-L-lysine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
N-(2E)-TCO-L-lysine undergoes various chemical reactions, including:
Oxidation: The TCO moiety can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the TCO group, altering the compound’s properties.
Substitution: The TCO group can participate in substitution reactions, where other chemical groups replace it.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the TCO group can yield epoxides or other oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
N-(2E)-TCO-L-lysine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules for imaging and tracking studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique reactivity.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
作用機序
The mechanism of action of N-(2E)-TCO-L-lysine involves its ability to undergo specific chemical reactions due to the presence of the TCO group. This reactivity allows it to interact with various molecular targets and pathways, making it useful for modifying biomolecules and creating new compounds with desired properties.
類似化合物との比較
N-(2E)-TCO-L-lysine can be compared to other lysine derivatives and compounds containing the TCO group. Similar compounds include:
N-(2E)-TCO-L-arginine: Another amino acid derivative with a TCO group, used in similar applications.
N-(2E)-TCO-L-ornithine: A derivative of ornithine with a TCO group, also used in bioconjugation and chemical synthesis.
The uniqueness of this compound lies in its specific reactivity and the ability to modify lysine residues in proteins, making it a valuable tool in various scientific fields.
特性
分子式 |
C15H26N2O4 |
|---|---|
分子量 |
298.38 g/mol |
IUPAC名 |
2-amino-6-(cyclooct-2-en-1-yloxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H26N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h4,8,12-13H,1-3,5-7,9-11,16H2,(H,17,20)(H,18,19) |
InChIキー |
RIPRFLAPFPCYBY-UHFFFAOYSA-N |
正規SMILES |
C1CCC=CC(CC1)OC(=O)NCCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


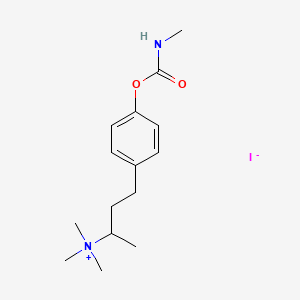
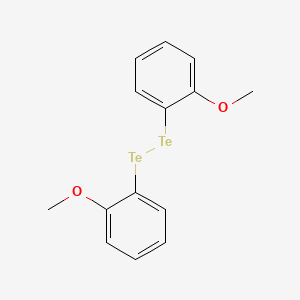
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)
